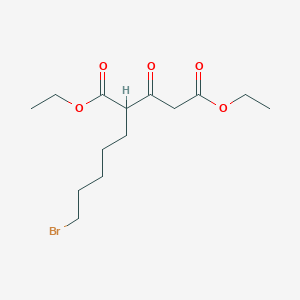
1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- is a macrocyclic compound that belongs to the class of azamacrocycles. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. The compound is also referred to as a nitrogen crown ether analogue due to its structural similarity to crown ethers, which are known for their ability to bind metal ions.
準備方法
Synthetic Routes and Reaction Conditions
1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- can be synthesized through a multi-step process involving the cyclization of linear polyamines. One common method involves the reaction of ethylenediamine with formaldehyde and formic acid to form a linear tetraamine intermediate. This intermediate is then cyclized under acidic conditions to form the macrocyclic compound. The reaction typically requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- often involves similar synthetic routes as those used in laboratory settings, but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The compound is typically produced in facilities equipped to handle large-scale chemical reactions and ensure the safety and quality of the final product.
化学反応の分析
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its reduced form, which may have different chemical properties and reactivity.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in the reactions of 1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- include oxidizing agents like hydrogen peroxide or peracids for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the use of alkylating or arylating agents under basic or acidic conditions, depending on the desired product.
Major Products Formed
The major products formed from the reactions of 1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- include N-oxides, reduced forms of the compound, and substituted derivatives with various functional groups. These products can have different chemical and physical properties, making them useful in various applications.
科学的研究の応用
1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: The compound’s ability to bind metal ions makes it useful in biological studies, particularly in understanding metal ion transport and storage in biological systems.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as antimicrobial agents and in drug delivery systems.
Industry: The compound is used as an antioxidant in rubber and other materials to prevent oxidation and degradation
作用機序
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- involves its ability to form stable complexes with metal ions. The compound’s nitrogen atoms act as donor sites, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various chemical and biological processes. The molecular targets and pathways involved in its action depend on the specific metal ions and the context in which the compound is used.
類似化合物との比較
1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- can be compared with other similar compounds, such as:
1,4,8,11-Tetraazacyclotetradecane: The parent compound without the dimethyl substitution. It has similar coordination properties but may differ in reactivity and solubility.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A fully methylated derivative with different steric and electronic properties, which can influence its coordination behavior and reactivity.
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: A similar compound with dimethyl substitution at different positions, which can affect its chemical properties and applications.
The uniqueness of 1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- lies in its specific substitution pattern, which can influence its coordination chemistry and reactivity, making it suitable for specific applications in research and industry.
特性
CAS番号 |
121187-41-5 |
|---|---|
分子式 |
C12H28N4 |
分子量 |
228.38 g/mol |
IUPAC名 |
1,4-dimethyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C12H28N4/c1-15-9-3-5-13-7-8-14-6-4-10-16(2)12-11-15/h13-14H,3-12H2,1-2H3 |
InChIキー |
AYKDNFDLJNYIDG-UHFFFAOYSA-N |
正規SMILES |
CN1CCCNCCNCCCN(CC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde](/img/structure/B14303948.png)
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
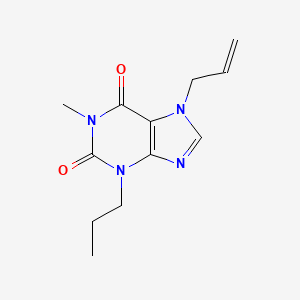
![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14303976.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
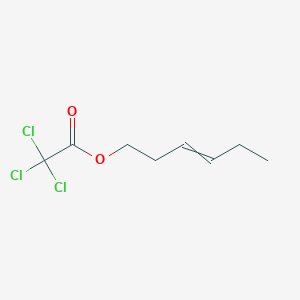
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
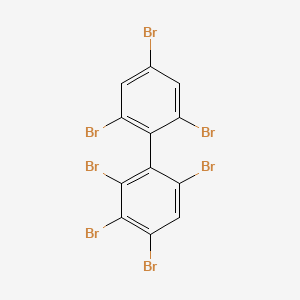
![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
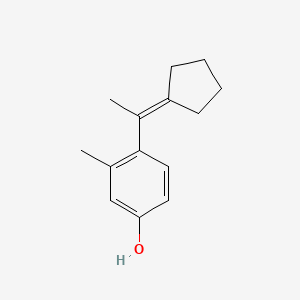
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
